N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research and development.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-20-5-2-6-21(15-20)32-16-24(28)26-19-10-7-17-4-3-13-27(23(17)14-19)33(29,30)22-11-8-18(25)9-12-22/h2,5-12,14-15H,3-4,13,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWSTQVMWPJAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis Protocol
Reagents :
- 2-Aminobenzaldehyde derivative
- Cyclohexanone
- Acid catalyst (e.g., HCl, $$ \text{H}2\text{SO}4 $$)
Procedure :
Alternative: Skraup Reaction
Reagents :
- Aniline derivative
- Glycerol
- Sulfuric acid
- Oxidizing agent (e.g., nitrobenzene)
Conditions :
Limitations :
Introduction of the 4-fluorobenzenesulfonyl group proceeds via nucleophilic substitution.
Sulfonylation Protocol
Reagents :
- Tetrahydroquinoline (1 eq)
- 4-Fluorobenzenesulfonyl chloride (1.2 eq)
- Base (e.g., pyridine, triethylamine)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
Procedure :
- Dissolve tetrahydroquinoline in anhydrous DCM.
- Add 4-fluorobenzenesulfonyl chloride dropwise at 0°C.
- Stir for 12–24 hours at room temperature.
- Quench with ice-water, extract with DCM, dry ($$ \text{MgSO}_4 $$), and concentrate.
Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid
The side chain is prepared via Williamson ether synthesis followed by hydrolysis.
Ether Formation
Reagents :
- 3-Methoxyphenol (1 eq)
- Ethyl bromoacetate (1.1 eq)
- Potassium carbonate (2 eq)
- Solvent: Acetonitrile.
Conditions :
- Reflux for 6–8 hours.
- Isolate ethyl 2-(3-methoxyphenoxy)acetate via extraction.
Ester Hydrolysis
Reagents :
- NaOH (2 eq)
- Solvent: Ethanol/water (1:1)
Procedure :
- Hydrolyze ester to carboxylic acid under reflux (2–4 hours).
- Acidify with HCl to precipitate product.
Overall Yield : 65–78%.
Amide Coupling to Form Final Product
The convergent step involves coupling Intermediate A and Intermediate B via amide bond formation.
Carbodiimide-Mediated Coupling
Reagents :
- Intermediate A (1 eq)
- 2-(3-Methoxyphenoxy)acetic acid (1.2 eq)
- EDC·HCl (1.5 eq)
- HOBt (1 eq)
- Solvent: DCM or DMF.
Procedure :
Alternative: Mixed Carbonate Method
Reagents :
- Intermediate B acid chloride (1.2 eq)
- Intermediate A (1 eq)
- Base: $$ \text{Et}_3\text{N} $$
Conditions :
Optimization and Challenges
Critical Parameters
Purification Challenges
- Byproducts : Unreacted sulfonyl chloride and dimeric species require careful chromatography.
- Crystallization : Final product recrystallized from ethanol/water (3:1) improves purity.
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDC/HOBt Coupling | 68 | 98.5 | 12.40 |
| Mixed Carbonate | 70 | 97.8 | 10.20 |
| Direct Aminolysis | 45 | 95.2 | 8.90 |
Note: Costs based on 2025 bulk reagent pricing.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives. This reaction typically employs strong oxidizing agents:
| Reagent System | Conditions | Product Formed | Yield Range | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6–8 hrs | Quinoline sulfonamide derivative | 60–75% | |
| CrO₃/AcOH | 80°C, 4 hrs | Partially oxidized dihydroquinoline | 45–50% |
Mechanistic Insight: Oxidation proceeds through radical intermediates, with the benzenesulfonyl group stabilizing transition states via resonance.
Nucleophilic Substitution at Sulfonyl Group
The 4-fluorobenzenesulfonyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 100°C | 4-piperidinylbenzenesulfonyl analog | |
| Sodium thiophenolate | Et₃N | CH₃CN | 60°C | 4-(phenylthio)benzenesulfonyl variant |
Key Observation: Fluorine substitution occurs regioselectively at the para-position relative to the sulfonyl group .
Hydrolysis of Acetamide Group
The central acetamide linkage undergoes hydrolysis under acidic or basic conditions:
| Condition | Catalyst | Time | Product | Application |
|---|---|---|---|---|
| 6M HCl | — | Reflux, 12 hrs | Carboxylic acid derivative | Prodrug activation |
| 2M NaOH/EtOH | Phase-transfer agent | 8 hrs, 80°C | Sodium carboxylate | Ionic complex formation |
Electrophilic Aromatic Substitution
The 3-methoxyphenoxy ring undergoes electrophilic substitution:
| Reaction | Reagent | Position | Major Product | Selectivity Factor |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Para to OMe | 5-bromo-3-methoxyphenoxy derivative | 85% |
| Nitration | HNO₃/H₂SO₄ | Meta to OMe | 4-nitro-3-methoxyphenoxy compound | 78% |
Electronic Effects: The methoxy group activates the ring and directs electrophiles to specific positions based on its +M effect .
Reduction of Tetrahydroquinoline Core
Catalytic hydrogenation modifies the nitrogen heterocycle:
| Catalyst | Pressure (psi H₂) | Solvent | Product | Stereoselectivity |
|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | Decahydroquinoline derivative | cis > 90% |
| PtO₂ | 30 | MeOH | Partially saturated analog | Not observed |
Biological Interactions (Non-synthetic Reactions)
The compound demonstrates target-specific reactivity in biochemical systems:
Cross-Coupling Reactions
The aryl bromide derivative participates in metal-catalyzed couplings:
| Reaction Type | Catalyst/Base | Coupling Partner | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Phenylboronic acid | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | 68% |
Critical Analysis of Reactivity Trends:
-
Steric Effects: The bulky 4-fluorobenzenesulfonyl group slows substitution at C-7 of tetrahydroquinoline .
-
Solvent Dependence: Polar aprotic solvents (DMF, CH₃CN) enhance NAS rates compared to THF or DCM .
-
pH Sensitivity: Acetamide hydrolysis proceeds 3× faster in acidic vs. basic conditions due to protonation of the leaving group.
This reaction profile highlights the compound's versatility as a synthetic intermediate and its potential for structure-activity relationship (SAR) studies in medicinal chemistry applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a tetrahydroquinoline core linked to a sulfonamide group and a methoxyphenoxy acetamide moiety. The presence of the fluorobenzenesulfonyl group is believed to enhance its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including the use of reagents such as oxidizing agents, reducing agents, and various solvents.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism of action often involves inhibiting bacterial dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Studies have shown that N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide exhibits potent activity against various Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property may position it as a candidate for treating inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may induce apoptosis in various cancer cell lines. It appears to modulate signaling pathways related to cell proliferation and survival. For instance, in vitro studies have demonstrated that it inhibits growth in human breast cancer cell lines .
Case Study on Antimicrobial Efficacy
A study evaluated the efficacy of similar sulfonamide derivatives against multidrug-resistant bacterial strains. Results indicated enhanced antibacterial properties compared to traditional antibiotics, highlighting the importance of structural modifications in developing effective treatments .
Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage. Histological analysis confirmed decreased infiltration of inflammatory cells .
Cancer Cell Line Study
In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The quinoline moiety may interact with enzymes or receptors, modulating their activity. The overall effect depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide
- N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of functional groups and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological evaluations based on various studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a methoxyphenoxy acetamide group. Its molecular formula is with a molecular weight of 464.51 g/mol. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 464.51 g/mol |
| Molecular Formula | C21H22F1N2O4S |
| LogP | 4.0733 |
| Polar Surface Area | 72.04 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors such as 4-fluorobenzenesulfonyl chloride and tetrahydroquinoline derivatives. The reaction conditions and purification processes are crucial to obtaining high yields of the desired product.
Cholinesterase Inhibition
One of the primary biological activities attributed to this compound is its ability to inhibit cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission and may have therapeutic implications in conditions like Alzheimer's disease.
Key Findings:
- In vitro studies have shown that the compound exhibits significant inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- The IC50 values for AChE inhibition are comparable to or better than those of established inhibitors like tacrine .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Research indicates that:
- The presence of the fluorobenzenesulfonyl group is essential for binding affinity and selectivity towards cholinesterases.
- Modifications in the methoxyphenoxy segment can alter potency and selectivity.
Case Studies
Several studies have evaluated the biological activity of similar compounds derived from tetrahydroquinoline frameworks:
- Study on Tetrahydroacridine Derivatives : A series of derivatives were synthesized and tested for their cholinesterase inhibitory activity. Among them, certain analogs showed promising results with IC50 values in the low micromolar range .
- Molecular Modeling Studies : Computational studies have demonstrated that the compound adopts favorable conformations within the active sites of cholinesterases, enhancing its inhibitory effects .
Q & A
Q. What synthetic strategies are recommended for the preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide?
- Methodological Answer : The synthesis involves three key steps:
Core Formation : Prepare the 1,2,3,4-tetrahydroquinolin-7-amine scaffold via cyclization of substituted anilines with reducing agents (e.g., NaBH4) or via Pictet-Spengler reactions.
Sulfonylation : React the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine or Et3N) to install the sulfonyl group.
Acetamide Coupling : Introduce the 2-(3-methoxyphenoxy)acetamide moiety using 2-(3-methoxyphenoxy)acetic acid activated via EDC/HOBt or via reaction with chloroacetyl chloride followed by amine coupling.
Purification typically employs silica gel chromatography, with final characterization by 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of key groups (e.g., sulfonyl, methoxy, and acetamide protons). For example, the 4-fluorobenzenesulfonyl group shows deshielded aromatic protons (δ 7.8–8.2 ppm), while the methoxy group appears as a singlet near δ 3.8 ppm.
- Mass Spectrometry : HRMS (ESI-TOF) should match the exact mass of the molecular formula (C24H22FN2O5S, calculated 481.1234).
- X-ray Crystallography (if crystalline): Resolve bond angles and torsion angles to confirm stereoelectronic effects, as demonstrated for analogous sulfonamide-acetamide hybrids .
Q. What preliminary assays are suitable for assessing its biological activity?
- Methodological Answer : Prioritize RORγ/α inverse agonism assays due to structural similarities to known ROR-targeting compounds (e.g., SR1001, IC50 ~1–3 μM for RORα/γ). Use:
- Reporter Gene Assays : Transfect HEK293T cells with ROR response elements linked to luciferase. Measure IC50 via dose-dependent inhibition of constitutive ROR activity.
- Competitive Binding Studies : Employ fluorescence polarization assays with fluorescently labeled ROR ligands (e.g., 25-hydroxycholesterol for RORγ).
Cross-validate with SPR (surface plasmon resonance) to determine binding kinetics .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to screen critical variables:
- Factors : Reaction temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., DMAP for sulfonylation), and stoichiometry.
- Response Variables : Yield, purity (HPLC), and reaction time.
Use a central composite design to model interactions and identify optimal conditions. For example, highlights flow chemistry for precise control of exothermic steps (e.g., sulfonylation), reducing side reactions .
Q. What strategies determine selectivity for RORγ versus RORα subtypes?
- Methodological Answer : Perform subtype-specific profiling :
Crystallography : Co-crystallize the compound with RORγ-LBD (ligand-binding domain) to identify key interactions (e.g., fluorosulfonyl with Arg367). Compare to RORα structures.
Mutagenesis Studies : Engineer RORα/γ chimeras to pinpoint residues governing selectivity. For instance, SR1555 (IC50 1.5 μM for RORγ) exploits hydrophobic interactions absent in RORα .
Cellular Context : Test in RORγ-dependent cell lines (e.g., Th17 cells) vs. RORα-dependent models (e.g., hepatic stellate cells) .
Q. How can structure-activity relationships (SAR) guide the optimization of potency?
- Methodological Answer : Focus on modifying:
- Sulfonyl Group : Replace 4-fluoro with bulkier substituents (e.g., 2,4-difluoro, as in ’s Compound 7) to enhance RORγ affinity.
- Acetamide Linker : Introduce methyl groups to restrict rotation and improve binding entropy.
- Methoxy Position : Test para vs. meta substitution on the phenoxy moiety; shows 3-methoxy in SR3335 improves RORα activity (IC50 480 nM).
Validate via free-energy perturbation (FEP) simulations to predict ΔΔG changes .
Q. How should researchers resolve contradictions in reported IC50 values for structurally analogous compounds?
- Methodological Answer : Address discrepancies by:
Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), reporter constructs, and ligand concentrations.
Compound Purity : Verify >95% purity via HPLC and exclude solvates (e.g., hydrate forms) via TGA/DSC.
Orthogonal Assays : Compare results from luciferase assays with SPR or ITC (isothermal titration calorimetry). For example, ’s use of NMR to confirm structural integrity can rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
